molecular formula C5H7ClF3NO B1285131 N-(3-chloropropyl)-2,2,2-trifluoroacetamide CAS No. 67680-78-8

N-(3-chloropropyl)-2,2,2-trifluoroacetamide

Cat. No.: B1285131
CAS No.: 67680-78-8
M. Wt: 189.56 g/mol
InChI Key: PRABUCUNDPBFOB-UHFFFAOYSA-N
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Description

N-(3-chloropropyl)-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of a trifluoroacetamide group and a chloropropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloropropyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3-chloropropylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

[ \text{3-chloropropylamine} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloropropyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products Formed

    Nucleophilic substitution: The major products are the substituted derivatives of this compound.

    Hydrolysis: The products are trifluoroacetic acid and 3-chloropropylamine.

    Oxidation: The products depend on the specific oxidizing agent and conditions used.

Scientific Research Applications

N-(3-chloropropyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-(3-chloropropyl)-2,2,2-trifluoroacetamide exerts its effects depends on its specific application. In biological systems, the compound can interact with enzymes and receptors through its functional groups, leading to inhibition or modulation of their activity. The trifluoroacetamide group can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloropropyl)acetamide: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    N-(3-chloropropyl)-2,2,2-trifluoroethanamide: Similar structure but with an ethanamide group instead of acetamide, leading to variations in its chemical behavior.

Uniqueness

N-(3-chloropropyl)-2,2,2-trifluoroacetamide is unique due to the presence of both the chloropropyl and trifluoroacetamide groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(3-chloropropyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClF3NO/c6-2-1-3-10-4(11)5(7,8)9/h1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRABUCUNDPBFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589344
Record name N-(3-Chloropropyl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67680-78-8
Record name N-(3-Chloropropyl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-chloropropyl)-2,2,2-trifluoroacetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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